3-(4-Fluoro-3-methylphenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one
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Description
3-(4-Fluoro-3-methylphenyl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H22FNO4S and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications
Cholesterol Absorption Inhibitors
Compounds related to azetidinones have been studied for their potential to inhibit cholesterol absorption. For example, azetidinone derivatives have shown remarkable efficacy in lowering liver cholesteryl esters in animal models, highlighting their potential as cholesterol absorption inhibitors (Rosenblum et al., 1998).
Antimicrobial and Antibacterial Agents
Azetidin-2-ones and related structures have been evaluated for their antimicrobial activities. Studies have identified compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating the potential use of such molecules in developing new antibacterial agents (Kuramoto et al., 2003).
Antiandrogen and Antitumor Activities
Research on 3-substituted derivatives of azetidinones and similar structures has explored their use in antiandrogen therapies and as antitumor agents. These studies have led to the discovery of novel, potent antiandrogens that are selective for peripheral tissues, offering potential applications in treating androgen-responsive diseases (Tucker et al., 1988).
Polymer and Membrane Technology
Azetidinone derivatives have been incorporated into polymers for specialized applications, such as proton exchange membranes for fuel cells. These polymers exhibit high proton conductivity, indicating their potential utility in energy technologies (Kim et al., 2008).
Herbicide Development
The structural motif of azetidinones has also been explored in the development of novel herbicides. Certain derivatives have shown promising herbicidal activity, suggesting the potential for these compounds to be used in agricultural applications to control weed growth (Luo et al., 2008).
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4S/c1-14-11-15(3-9-19(14)21)4-10-20(23)22-12-18(13-22)27(24,25)17-7-5-16(26-2)6-8-17/h3,5-9,11,18H,4,10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYYUOXLFYQYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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